molecular formula C23H20ClN3OS B13379895 (5Z)-2-(4-chloro-2-methylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-chloro-2-methylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13379895
M. Wt: 421.9 g/mol
InChI Key: JQLVUHNHASXSBL-BKUYFWCQSA-N
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Description

5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-[(4-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of an indole ring, a thiazolidinone ring, and a substituted phenyl group, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-[(4-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-[(4-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors . The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-[(4-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one include other indole derivatives and thiazolidinone derivatives. These compounds share structural similarities but may differ in their biological activities and applications . Some examples of similar compounds include:

The uniqueness of 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-[(4-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one lies in its combined structural features, which may confer distinct biological activities.

Properties

Molecular Formula

C23H20ClN3OS

Molecular Weight

421.9 g/mol

IUPAC Name

(5Z)-2-(4-chloro-2-methylphenyl)imino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20ClN3OS/c1-4-11-27-15(3)18(17-7-5-6-8-20(17)27)13-21-22(28)26-23(29-21)25-19-10-9-16(24)12-14(19)2/h4-10,12-13H,1,11H2,2-3H3,(H,25,26,28)/b21-13-

InChI Key

JQLVUHNHASXSBL-BKUYFWCQSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)N=C2NC(=O)/C(=C/C3=C(N(C4=CC=CC=C43)CC=C)C)/S2

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C2NC(=O)C(=CC3=C(N(C4=CC=CC=C43)CC=C)C)S2

Origin of Product

United States

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